N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide
CAS No.: 303059-34-9
Cat. No.: VC20165956
Molecular Formula: C29H28N2O4S2
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303059-34-9 |
|---|---|
| Molecular Formula | C29H28N2O4S2 |
| Molecular Weight | 532.7 g/mol |
| IUPAC Name | 2-N,7-N-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |
| Standard InChI | InChI=1S/C29H28N2O4S2/c1-18-7-5-9-28(20(18)3)30-36(32,33)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)37(34,35)31-29-10-6-8-19(2)21(29)4/h5-14,16-17,30-31H,15H2,1-4H3 |
| Standard InChI Key | DPHJGRDVXCSBPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
Introduction
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a synthetic organic compound belonging to the fluorene family. It is characterized by its unique structural features, which include two sulfonamide groups and dimethylphenyl substituents attached to a fluorene backbone. This compound has a molecular formula and a molecular weight of approximately 546.66 g/mol.
Synthesis Methods
The synthesis of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common approach includes the reaction of 9H-fluorene-2,7-disulfonyl chloride with 2,3-dimethylaniline under controlled conditions. These methods require careful control of reaction conditions to ensure high yields and purity.
Biological Activity and Applications
Research indicates that N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide exhibits significant biological activity, particularly in the field of medicinal chemistry. Its sulfonamide moieties are known to interact with biological targets such as enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression. Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, although further research is required to elucidate its mechanisms of action.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Medicinal chemistry |
| Anticancer | Drug development |
Interaction Studies
Interaction studies involving N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions quantitatively. Initial findings suggest that this compound may bind effectively to certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Several compounds share structural similarities with N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N2,N7-Diphenyl-9H-fluorene-2,7-disulfonamide | Not specified | Lacks dimethyl groups; used in similar biological studies. |
| N2,N7-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine | Not specified | Contains amino groups instead of sulfonamides; different reactivity profile. |
| N2,N7-Bis(3-methylphenyl)-9H-fluorene-2,7-diamine | Not specified | Similar backbone but with different substituents affecting solubility and activity. |
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide stands out due to its specific combination of sulfonamide groups and dimethylphenyl substituents, which enhance its solubility and biological activity compared to other similar compounds.
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